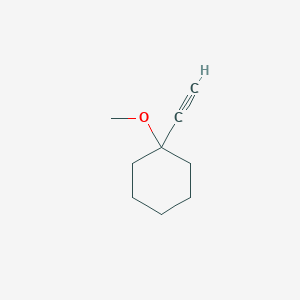

1-Ethynyl-1-methoxycyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-1-methoxycyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-9(10-2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAIXPAXBPDAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340495 | |

| Record name | 1-Ethynyl-1-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5240-36-8 | |

| Record name | 1-Ethynyl-1-methoxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5240-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-1-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 1 Methoxycyclohexane

Established Synthetic Routes

Established synthetic routes to 1-ethynyl-1-methoxycyclohexane typically commence with the readily available 1-ethynylcyclohexan-1-ol. This precursor is synthesized by the nucleophilic addition of an acetylene (B1199291) equivalent to cyclohexanone (B45756).

O-Methylation of 1-Ethynylcyclohexan-1-ol

The most direct and widely employed method for the preparation of this compound is the O-methylation of 1-ethynylcyclohexan-1-ol. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

A common procedure involves dissolving 1-ethynylcyclohexan-1-ol in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), and treating it with a strong base to generate the corresponding alkoxide. Sodium hydride (NaH) is a frequently used base for this transformation due to its ability to irreversibly deprotonate the alcohol. The resulting sodium alkoxide is then reacted with a suitable methylating agent to furnish the desired methyl ether. The reaction is typically performed at reduced temperatures to control its exothermicity and then allowed to warm to room temperature to ensure completion.

Approaches Utilizing Specific Methylating Agents (e.g., Dimethyl Sulfate (B86663), Methyl Iodide)

The choice of methylating agent is a critical parameter in the O-methylation of 1-ethynylcyclohexan-1-ol, with dimethyl sulfate and methyl iodide being the most common reagents.

Dimethyl Sulfate (DMS): Dimethyl sulfate is a potent and cost-effective methylating agent. In a typical procedure, after the formation of the sodium alkoxide of 1-ethynylcyclohexan-1-ol with sodium hydride in THF, dimethyl sulfate is added to the reaction mixture. jku.at The reaction proceeds via an SN2 mechanism where the alkoxide displaces a sulfate group from the dimethyl sulfate molecule.

Methyl Iodide (MeI): Methyl iodide is another effective methylating agent for this transformation. Similar to the process with dimethyl sulfate, the alkoxide of 1-ethynylcyclohexan-1-ol is first generated using a base like sodium hydride. Subsequently, methyl iodide is introduced to the reaction. epo.org The iodide ion is an excellent leaving group, facilitating the SN2 reaction to form the methyl ether. While highly effective, methyl iodide is generally more expensive and has a lower boiling point than dimethyl sulfate, which can be a consideration for large-scale synthesis.

The following table summarizes a typical reaction setup for the O-methylation of a substituted ethynylcyclohexanol, which is analogous to the synthesis of this compound. epo.org

| Reagent/Solvent | Role | Example Molar Ratio |

| trans-4-Ethynylcyclohexan-1-ol | Starting Material | 1.0 |

| Sodium Hydride (60% dispersion) | Base | 5.5 |

| Methyl Iodide | Methylating Agent | 18.5 |

| N,N-Dimethylformamide (DMF) | Solvent | - |

Convergent Synthetic Pathways

Formation via Acetylide Intermediates

A key convergent strategy involves the use of the lithium salt of this compound as a nucleophilic building block. This acetylide intermediate can be generated by treating this compound with a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting lithium acetylide is a potent nucleophile that can react with various electrophiles to form new carbon-carbon bonds.

For instance, the lithium acetylide of this compound has been used in the synthesis of more complex molecules. In one example, it was reacted with an oxoimide as part of the synthesis of paclitaxel-related compounds. beilstein-journals.org This approach exemplifies a convergent pathway where the pre-functionalized cyclohexane (B81311) ring is coupled with another key fragment.

Multistep Syntheses Incorporating the Ethynylcyclohexane Scaffold

The synthesis of this compound is intrinsically a multistep process, starting from the formation of its precursor, 1-ethynylcyclohexan-1-ol. The synthesis of this key precursor is well-established and typically involves the reaction of cyclohexanone with an acetylene source. google.com

Ethynylation of Cyclohexanone: Cyclohexanone is reacted with an acetylide salt, such as sodium acetylide, to form 1-ethynylcyclohexan-1-ol. This reaction is often carried out in a suitable solvent like liquid ammonia (B1221849) or an ether.

O-Methylation: The resulting 1-ethynylcyclohexan-1-ol is then O-methylated using the methods described in Section 2.1 to yield this compound.

This two-step process, starting from a simple cyclic ketone, represents a fundamental and reliable method for constructing the this compound scaffold, which can then be used in further synthetic elaborations.

Chemical Transformations and Reactivity Profiles of 1 Ethynyl 1 Methoxycyclohexane

Cycloaddition and Cyclization Reactions

Iron-Mediated Pauson-Khand Reactions with Allene (B1206475) Derivatives

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones. researchgate.netresearchgate.netnih.gov The iron-mediated variant of this reaction has been successfully applied to 1-ethynyl-1-methoxycyclohexane. In a study exploring the scope of the Pauson-Khand reaction with 1,1-disubstituted allenylsilanes, this compound was reacted with an allene derivative in the presence of diiron nonacarbonyl (Fe₂CO₉) and N-methylmorpholine N-oxide in tetrahydrofuran (B95107) (THF). rsc.org

The reaction proceeded to give the corresponding 4-alkylidene-2-cyclopenten-1-one in good yield. Specifically, the reaction of this compound (1.5-3.0 equivalents) with (E)-(3-(trimethylsilyl)hepta-1,2-dien-1-yl)benzene (1.0 equivalent) afforded (E)-2-(1-methoxycyclohexyl)-4-((3-methoxyphenyl)(trimethylsilyl)methylene)cyclopent-2-enone. This transformation highlights the ability of the sterically hindered alkyne to participate in this carbon-carbon bond-forming reaction.

| Reactants | Catalyst/Reagents | Product | Yield |

| This compound, (E)-(3-(trimethylsilyl)hepta-1,2-dien-1-yl)benzene | Fe₂(CO)₉, N-methylmorpholine N-oxide, THF | (E)-2-(1-methoxycyclohexyl)-4-((3-methoxyphenyl)(trimethylsilyl)methylene)cyclopent-2-enone | 77% |

Platinum(II)-Catalyzed Cycloisomerizations and Cascade Reactions

Platinum(II) complexes are effective catalysts for the cycloisomerization of enynes and related substrates, often initiating complex reaction cascades that lead to the formation of diverse polycyclic frameworks. studylib.netacs.org this compound has been employed as a substrate in such transformations, demonstrating its utility in the construction of complex molecular architectures.

Stereoselective Additions to the Ethynyl (B1212043) Moiety

Chalcogen-Mediated Additions (e.g., Electrotelluration, Seleno-etherification)

The ethynyl group of this compound is susceptible to electrophilic addition by chalcogen-containing reagents. While specific studies on the electrotelluration and seleno-etherification of this compound are not extensively documented, the known reactivity of internal alkynes provides a strong basis for predicting its behavior.

Electrotelluration: The addition of organotellurium halides to internal alkynes is a known transformation that can proceed with high stereoselectivity. researchgate.net For instance, the reaction of tellurium tetrachloride (TeCl₄) with internal alkynes often occurs via a syn-addition mechanism. researchgate.net This stereochemical outcome is rationalized by a mechanism involving a four-membered transition state. Conversely, reactions with other tellurium reagents can proceed via anti-addition. A novel electrotelluration process has been described for activated alkynes, involving the Michael addition of a tellurolate anion followed by trapping of a vinyl anion, affording tri- and tetrasubstituted alkenes with high regio- and stereospecificity. Given the electronic nature of the alkynyl ether in this compound, its reaction with electrophilic tellurium species is anticipated to yield vinyl telluride products, with the stereochemistry of the addition being dependent on the specific reagents and conditions employed.

Transition-Metal Catalyzed Functionalizations of the Alkyne

The terminal alkyne functionality of this compound serves as a versatile handle for a variety of transition-metal-catalyzed transformations. These reactions enable the construction of more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the ethynyl group.

Palladium catalysts are effective in mediating the cross-coupling reactions of this compound. For instance, palladium-catalyzed cross-alkynylation of aryl bromides can be achieved using sodium tetraalkynylaluminates, which are prepared from the reaction of sodium aluminum hydride with terminal alkynes like this compound. acs.org These reactions typically proceed in good yields in solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) and are compatible with a range of functional groups on the aryl bromide. acs.org

Reactions with Carbonyl and Imine Electrophiles

The lithium acetylide of this compound, generated by treatment with a strong base like n-butyllithium, readily participates in nucleophilic addition reactions with various electrophiles, most notably carbonyls and imines.

In reactions with chiral sulfonylimines, such as 3-oxo-camphorsulfonylimine, the addition of the lithium salt of this compound can exhibit facial selectivity, influenced by the bulky methoxycyclohexyl group. beilstein-journals.orgresearchgate.net The reaction with this combined ketone and imine electrophile shows that the bulky alkyne substituent leads to a preference for mono-addition. beilstein-journals.orgresearchgate.net However, the regioselectivity between the carbonyl and imine groups is influenced by a balance of steric and electronic factors. While less bulky alkynes tend to favor attack at the more electrophilic imine carbon, the sterically demanding 1-methoxycyclohexyl group shows a more pronounced attack at the more accessible carbonyl carbon. beilstein-journals.orgresearchgate.net

The following table summarizes the selectivity observed in the reaction of various lithium acetylides with 3-oxo-camphorsulfonylimine, highlighting the influence of the alkyne substituent on the reaction outcome.

| Entry | R (Substituent on Alkyne) | Ratio of Attack at C=N vs. C=O (12:13) | Combined Yield of Mono-adducts (12 + 13) |

| 1 | Phenyl | 80:20 | 42% |

| 2 | n-Pentyl | 90:10 | 35% |

| 3 | 1-Adamantyl | 70:30 | 88% |

| 4 | 1-Methoxycyclohexyl | - | - |

Data adapted from Beilstein Journal of Organic Chemistry, 2017, 13, 1230–1238. beilstein-journals.orgresearchgate.net Note: Specific ratio and yield for the 1-methoxycyclohexyl substituent were not explicitly provided in the source, but it was noted to favor attack at the carbonyl group.

Integration into Multicomponent and Domino Reaction Sequences

The reactivity of this compound makes it a suitable component for multicomponent and domino reaction sequences, allowing for the rapid construction of complex molecules in a single pot.

Domino reactions, where a single event triggers a cascade of subsequent transformations, can be initiated from products derived from this compound. For example, a domino reaction involving an allylic alcohol and sulfinic acid under metal-free conditions can lead to the formation of allylic sulfones and other related structures. rsc.org While this specific example does not directly use this compound as a starting material, the functional groups it can be converted into are amenable to such reaction cascades.

Multicomponent reactions, which involve the reaction of three or more starting materials in a single operation, represent a highly efficient strategy for synthesizing complex products. The Passerini and Ugi reactions are classic examples of such transformations. dokumen.pub The alkyne functionality of this compound can be envisioned as a precursor to components used in these reactions, for example, through its conversion to a carboxylic acid or an isocyanide, although direct examples involving this specific compound are not prevalent in the literature.

Mechanistic Elucidation of Reactions Involving 1 Ethynyl 1 Methoxycyclohexane

Reaction Pathway Analyses

Reaction pathway analysis involves identifying and characterizing the sequence of elementary steps, including transient intermediates and transition states, that lead from reactants to products.

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for synthesizing cyclopentenones from an alkyne, an alkene, and carbon monoxide. wikipedia.org While traditionally mediated by cobalt, iron-based systems like diiron nonacarbonyl (Fe₂[CO]₉) have been explored. wikipedia.orgrsc.org In the reaction involving 1-Ethynyl-1-methoxycyclohexane, studies have focused on elucidating the nature of the intermediates.

Research on iron-mediated Pauson-Khand reactions of similar substrates has led to the characterization of three-membered iron metallacycles as reaction-competent intermediates. rsc.org Computational studies have been employed to probe the energetics of the mechanistic pathway following the insertion of the alkyne. rsc.org These theoretical models help to understand the stability and reactivity of proposed intermediates. The generally accepted mechanism begins with the formation of a metal-alkyne complex, followed by alkene coordination, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product. wikipedia.org For iron-mediated processes, the active species is believed to be an Fe(CO)₄ fragment, which plays a critical role in the catalytic cycle. rsc.org

Platinum(II) complexes are effective catalysts for various transformations of alkynes. In the context of substrates related to this compound, Pt(II) catalysis can induce complex reaction cascades involving cycloisomerization, annulation, and ring enlargement. beilstein-journals.orgresearchgate.net For instance, the reaction of bis-alkynyl camphor (B46023) derivatives with catalytic amounts of PtCl₂(PhCN)₂ leads to polycyclic heterocycles. researchgate.net

The mechanism of these transformations is believed to proceed through several key steps. The initial step is the coordination of the platinum(II) catalyst to the alkyne's triple bond. This coordination activates the alkyne towards nucleophilic attack. In reactions involving camphor derivatives, this can lead to ring annulation and subsequent rearrangements. beilstein-journals.orgresearchgate.net In some cases, the mechanism is thought to proceed via cationic intermediates. openrepository.com The specific pathway, including the potential for proton transfers and skeletal rearrangements, is highly dependent on the substrate's structure and the reaction conditions. For example, catalytic hydrogenation over platinum catalysts can be used to reduce the ethynyl (B1212043) group to an alkane or alkene.

Kinetic Studies and Rate Law Determinations

Kinetic studies are essential for understanding reaction rates and the factors that influence them, providing quantitative support for proposed mechanisms.

In a study of an iron-mediated Pauson-Khand type reaction using this compound as the alkyne component, initial rate kinetics were investigated. rsc.org The experiment involved reacting the alkyne with an allene (B1206475) in the presence of diiron nonacarbonyl (Fe₂[CO]₉) and an additive, N-methylmorpholine N-oxide (NMO), which facilitates the reaction under milder conditions. wikipedia.orgrsc.org By monitoring the formation of the product over time at various initial concentrations of the alkyne, the order of the reaction with respect to the alkyne was determined to be 1.6. rsc.org This non-integer order suggests a complex mechanism where the alkyne is involved in more than one step of the rate-determining sequence.

The concentration of this compound directly impacts the reaction rate in catalytic processes. In the aforementioned iron-mediated reaction, a series of experiments were conducted where the concentration of the allene was held constant while the concentration of this compound was systematically varied. rsc.org The amount of product formed was measured relative to an internal standard by gas chromatography. rsc.org This demonstrated a clear positive correlation between the initial concentration of the alkyne and the rate of product formation, consistent with the determined reaction order of 1.6. rsc.org

| Reaction Vial | This compound (µL) | Moles of Alkyne (mmol) | Allene Concentration (M) |

|---|---|---|---|

| 1 | 1.9 | 0.014 | 0.023 |

| 2 | 2.9 | 0.021 | 0.023 |

| 3 | 3.9 | 0.029 | 0.023 |

| 4 | 4.9 | 0.034 | 0.023 |

Steric and Electronic Effects Governing Regio- and Stereoselectivity

The outcome of chemical reactions, particularly in terms of which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is formed, is governed by a delicate balance of steric and electronic factors.

In reactions involving this compound, the bulky 1-methoxycyclohexyl group exerts a significant steric influence. This was observed in the reaction of various lithium acetylides with 3-oxo-camphorsulfonylimine, which has two distinct electrophilic sites: a C=O bond and a C=N bond. beilstein-journals.org Alkynes with small substituents, such as phenylacetylene (B144264), preferentially attack the more electrophilic C=N bond. However, when a bulkier alkyne like this compound is used, the attack at the more sterically accessible C=O carbon becomes more pronounced. beilstein-journals.org

| Entry | Alkyne Substituent (R) | Ratio of C=N attack to C=O attack (12:13) | Total Yield of Mono-adducts (12 + 13) |

|---|---|---|---|

| 1 | phenyl | 80:20 | 42% |

| 2 | n-pentyl | 90:10 | 35% |

| 3 | 1-adamantyl | 70:30 | 88% |

| 4 | 1-methoxycyclohexyl | 60:40 | 85% |

Role of Non-Covalent Interactions in Catalysis (e.g., Hydrogen Bonding Networks)

Non-covalent interactions, though weak individually, can collectively exert a profound influence on the transition states of catalytic reactions, thereby affecting reaction rates and selectivities. researchgate.netbeilstein-journals.org In the context of catalysis involving this compound, hydrogen bonding networks are postulated to play a critical role, particularly in reactions where the substrate or catalyst possesses hydrogen bond donor or acceptor sites.

Detailed Research Findings:

Research into the reactivity of this compound has highlighted the significant impact of its bulky substituent on the regioselectivity of addition reactions. In a study involving the platinum(II)-catalyzed reaction of various alkynes with a camphor-derived sulfonylimine, the steric hindrance imposed by the 1-methoxycyclohexyl group was shown to alter the preferred site of nucleophilic attack. nih.gov

While alkynes with smaller substituents preferentially attacked the more electrophilic C=N bond of the sulfonylimine, the increased steric bulk of the 1-methoxycyclohexyl group led to a more pronounced attack at the sterically more accessible carbonyl group. nih.gov This observation underscores the delicate balance between steric and electronic effects in determining the reaction outcome. The selectivity data from this study is summarized in the table below.

| Alkyne Substituent (R in R-C≡CLi) | Ratio of Attack at C=N vs. C=O | Reference |

|---|---|---|

| Heptynyl | Preferential attack at C=N | nih.gov |

| Phenyl | Preferential attack at C=N | nih.gov |

| 1-Adamantyl | Similar amounts of attack at C=N and C=O | nih.gov |

| 1-Methoxycyclohexyl | Increased attack at C=O | nih.gov |

Furthermore, in related systems, the presence of hydrogen bonding has been identified as a key factor in stabilizing reaction intermediates. For instance, in the cycloisomerization of a camphor-derived dialkyne, strong intramolecular hydrogen bonding between a sulfonamide N-H and a nearby carbonyl group was evidenced by spectroscopic data. nih.gov Such interactions can pre-organize the substrate for catalysis and lower the activation energy of key steps.

While direct evidence for the participation of hydrogen bonding networks in catalytic reactions of this compound is still an area for further investigation, it is reasonable to infer their importance. In catalytic systems employing protic solvents or catalysts with hydrogen-bonding functionalities, a network of hydrogen bonds could form between the catalyst, the substrate (via its methoxy (B1213986) oxygen), and solvent molecules. This network could serve to:

Activate the Substrate: By donating a hydrogen bond to the oxygen atom of the methoxy group, the electronic properties of the alkyne could be modulated, potentially influencing its reactivity.

Stabilize Transition States: The formation of specific hydrogen bonds in the transition state can lower its energy, thereby accelerating the reaction. This is a common strategy employed in both enzymatic and small-molecule catalysis. beilstein-journals.org

Control Stereoselectivity: In asymmetric catalysis, chiral catalysts can establish a well-defined hydrogen-bonding network that differentiates between diastereomeric transition states, leading to high enantioselectivity.

1 Ethynyl 1 Methoxycyclohexane As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Molecules and Analogs

The unique structure of 1-ethynyl-1-methoxycyclohexane makes it a suitable precursor for synthesizing intricate molecules, including those with potential biological relevance.

Construction of Taxoid and Paclitaxel-Related Scaffolds

Research has demonstrated the use of this compound in the synthesis of polycyclic heterocycles that bear a resemblance to the AB ring system of the prominent anticancer agent, paclitaxel. beilstein-journals.orgresearchgate.net In these synthetic efforts, compounds featuring two alkyne groups positioned in close proximity on a rigid camphor-derived skeleton undergo unique cycloisomerization reactions when treated with platinum(II) catalysts. beilstein-journals.orgresearchgate.net

The lithium salt of this compound, along with other terminal alkynes, has been reacted with 3-oxo-camphorsulfonylimine. beilstein-journals.org The steric bulk of the 1-methoxycyclohexyl substituent plays a significant role in the regioselectivity of the addition to the oxoimide. While less bulky alkynes like phenylacetylene (B144264) or 1-heptyne (B1330384) preferentially attack the more electrophilic C=N bond, bulkier alkynes such as this compound show a more pronounced attack at the sterically more accessible carbonyl group. beilstein-journals.org This controlled addition is a key step in generating the necessary dialkyne precursors for subsequent platinum-catalyzed cycloisomerization cascades that form the paclitaxel-related scaffolds. beilstein-journals.orgresearchgate.net

| Entry | Alkyne Substituent (R) | Product Ratio (C=N addition : C=O addition) | Combined Yield of Mono-adducts |

|---|---|---|---|

| 1 | Phenyl | 80:20 | 42% |

| 2 | n-Pentyl | 90:10 | 35% |

| 3 | 1-Adamantyl | 70:30 | 88% |

| 4 | 1-Methoxycyclohexyl | 50:50 | 67% |

Synthesis of Analogs of Glutamate (B1630785) Receptor Ligands

Modular Construction of Diverse Organic Architectures

The reactivity of the ethynyl (B1212043) group allows for the modular use of this compound in building larger and more complex organic structures through sequential reactions.

Generation of Dialkyne Precursors for Annulation Reactions

As mentioned previously, this compound is instrumental in creating dialkyne precursors used in metal-catalyzed annulation reactions. beilstein-journals.orgresearchgate.net By first reacting a camphor (B46023) derivative with an alkyne like this compound, and then introducing a second, different alkyne, chemists can synthesize precursor dialkynes with distinct substituents on each triple bond. researchgate.net These specifically designed dialkyne systems, held in a fixed orientation by the rigid camphor skeleton, are then subjected to platinum(II) catalysis. This induces a cascade of reactions including ring annulation, which leads to the formation of complex polycyclic structures with a high degree of atom economy. beilstein-journals.orgresearchgate.net The ability to use building blocks like this compound provides a modular approach to these complex skeletons.

Incorporation into Macrocyclic Systems

While the ethynyl group is a common functional handle for constructing macrocycles through methods like Glaser coupling or other cross-coupling reactions, specific examples detailing the incorporation of the this compound fragment into macrocyclic systems are not extensively documented in the reviewed literature. The general principles of macrocycle synthesis suggest its potential utility, but detailed research findings on this specific application are limited.

Retrosynthetic Strategies Employing the this compound Fragment

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. When a target molecule contains the this compound moiety, a key retrosynthetic disconnection involves the carbon-carbon bond between the cyclohexane (B81311) ring and the alkyne.

This disconnection is an example of a "Type I" disconnection, breaking a bond adjacent to a functional group (the alkyne). The analysis reveals two synthons: a 1-methoxycyclohexyl cation and an ethynyl anion. The corresponding real-world synthetic equivalents would be a protected form of a 1-methoxycyclohexyl electrophile and an acetylene (B1199291) nucleophile, such as lithium acetylide or ethynylmagnesium bromide.

More practically, the synthesis of this compound itself involves the nucleophilic addition of an acetylide to a ketone. Therefore, the most logical retrosynthetic disconnection of a structure containing this fragment is at the C(sp)-C(sp³) bond, leading back to cyclohexanone (B45756) as the starting material. The forward synthesis would involve the protection of the ketone as a methoxy (B1213986) ketal (in this case, a reaction with methanol (B129727) to form the tertiary ether) followed by the addition of an ethynyl group. This retrosynthetic approach simplifies a complex fragment into a simple cyclic ketone and a two-carbon acetylene unit, which are fundamental starting materials in organic chemistry.

Computational and Theoretical Investigations of 1 Ethynyl 1 Methoxycyclohexane and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the properties of 1-ethynyl-1-methoxycyclohexane at the molecular level. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of electrons, which are fundamental to its reactivity.

The first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or the def2-TZVP, can predict these parameters with high accuracy. iucr.orgbeilstein-journals.org

The optimized geometry reveals that the cyclohexane (B81311) ring adopts a stable chair conformation. The ethynyl (B1212043) and methoxy (B1213986) groups are situated on the same quaternary carbon atom (C1). The methoxy group's orientation relative to the ring is a key structural feature.

Table 1: Representative Calculated Geometric Parameters for this compound *

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C≡C | ~1.21 Å |

| C-C≡ | ~1.47 Å | |

| C-O (methoxy) | ~1.43 Å | |

| O-CH₃ | ~1.42 Å | |

| Bond Angles | C-C≡C | ~178° |

| O-C1-C≡ | ~108° | |

| C2-C1-C6 | ~109° |

*Note: These values are illustrative and based on typical DFT calculations for similar alicyclic alkynes and ethers. Specific values can vary slightly depending on the level of theory and basis set used.

Beyond the geometry, DFT provides a detailed picture of the molecule's electronic structure. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's behavior in chemical reactions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to have significant π-character localized on the ethynyl group, making this the primary site for electrophilic attack. The LUMO would be the corresponding π* antibonding orbital.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comcore.ac.uk

Table 2: Representative Calculated Electronic Properties for this compound *

| Property | Value | Description |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | ~ +1.2 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ~ 7.7 eV | Relates to the electronic excitability and kinetic stability of the molecule. |

| Mulliken Charge on C≡CH | Slightly negative | Suggests the acetylenic proton has some acidic character. |

| Mulliken Charge on O(methoxy) | Significantly negative | Reflects the high electronegativity of the oxygen atom. |

*Note: These values are illustrative and derived from computational studies on analogous compounds like 1-ethynylcyclohexanol and 1-ethynyl-1-aminocyclohexane. iucr.orgresearchgate.net The exact values are highly dependent on the computational method.

A significant application of computational chemistry is the mapping of reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile is crucial for understanding reaction kinetics and mechanisms.

For instance, the Pauson-Khand reaction, a [2+2+1] cycloaddition, is a known transformation for alkynes like this compound. beilstein-journals.orguwindsor.cawikipedia.org DFT calculations can elucidate the complex mechanism, which involves:

Formation of a dicobalt hexacarbonyl complex with the alkyne.

Coordination of an alkene.

Migratory insertion of the alkene and a carbonyl group.

Reductive elimination to form the final cyclopentenone product.

Predictive Modeling for Reaction Selectivity and Mechanism

Computational modeling extends beyond explaining known reactivity to predicting the outcomes of unknown reactions. For a substrate like this compound, which can potentially react in different ways (e.g., at the alkyne or involving the methoxy group), predictive models are invaluable.

Predicting reaction selectivity—be it regioselectivity, stereoselectivity, or chemoselectivity—relies on comparing the activation energies of competing reaction pathways. rsc.org According to the Curtin-Hammett principle, the product ratio is determined by the difference in the Gibbs free energies of the transition states leading to those products. rsc.org

For example, in an addition reaction to the unsymmetrical alkyne, the attacking reagent could add to one of two carbon atoms of the triple bond. By calculating the energy of the two possible transition states, a model can predict which regioisomer will be the major product. Recent studies on Rh-catalyzed cycloadditions have shown that predictive models can be developed based on steric parameters, where productive turnover is proportional to the steric bulk of the alkyne. acs.org This suggests that for reactions of this compound, the steric hindrance imposed by the substituted cyclohexane ring would be a critical factor in determining selectivity.

Furthermore, machine learning models are increasingly being used to predict catalytic performance and reaction outcomes. bohrium.com These models are trained on large datasets of experimental or calculated reaction data and can identify complex relationships between substrate features, catalyst properties, and reaction selectivity. rsc.orgbohrium.com

Application of Advanced Basis Sets and Functionals in Transition Metal Chemistry

The involvement of transition metals, as seen in the Pauson-Khand reaction (Co) or other catalytic transformations (Rh, Pd, Au), introduces additional complexity to computational studies. wikipedia.orgorganic-chemistry.orgtdx.cat Transition metals have closely spaced d-orbitals, which can lead to multiple low-lying electronic states and significant electron correlation effects.

The choice of DFT functional and basis set is therefore critical for obtaining accurate results.

Functionals: While standard hybrid functionals like B3LYP are widely used, more modern, range-separated functionals (e.g., CAM-B3LYP) or meta-GGA functionals (e.g., M06) are often preferred for their improved description of non-covalent interactions and transition metal systems. mdpi.comcsic.es

Basis Sets: For the main group elements (C, H, O), Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are common. csic.es For the transition metal atom, it is crucial to use basis sets that include effective core potentials (ECPs), such as the LanL2DZ basis set. neist.res.in ECPs replace the core electrons of the metal with a potential, reducing computational cost while accurately describing the valence electrons that participate in bonding.

Table 3: Common Functionals and Basis Sets in Transition Metal-Catalyzed Alkyne Chemistry

| Method | Type | Typical Application/Characteristics |

| Functionals | ||

| B3LYP | Hybrid GGA | A widely used "workhorse" functional, good for geometries of organic molecules. |

| M06 | Hybrid Meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. Often performs well for transition metal chemistry. csic.es |

| CAM-B3LYP | Range-separated Hybrid | Improves the description of long-range interactions and charge-transfer excitations. researchgate.net |

| Basis Sets | ||

| 6-31G(d,p) | Pople-style | A good balance of accuracy and cost for geometry optimizations of organic fragments. mdpi.com |

| cc-pVTZ | Correlation-consistent | Provides higher accuracy for single-point energy calculations. csic.es |

| LanL2DZ | ECP Basis Set | Standard for transition metals, replacing core electrons with an effective potential to save computational time. neist.res.in |

| def2-TZVP | Ahlrichs-type | A high-quality triple-zeta basis set often used for accurate energy and property calculations. iucr.org |

Advanced Spectroscopic and Chromatographic Methods for Characterization in Research

High-Resolution Structural Elucidation Techniques

High-resolution spectroscopic techniques are indispensable for determining the precise atomic arrangement within a molecule. For 1-Ethynyl-1-methoxycyclohexane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethynyl (B1212043) proton (-C≡CH) would appear as a singlet in the region of δ 2.0-3.0 ppm. The methoxy (B1213986) protons (-OCH₃) would also present as a sharp singlet, typically around δ 3.2-3.5 ppm. The ten protons of the cyclohexane (B81311) ring would give rise to a complex series of multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.0 ppm, due to spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, nine distinct carbon signals are anticipated. The two sp-hybridized carbons of the ethynyl group would be observed in the δ 70-90 ppm range. The quaternary carbon of the cyclohexane ring attached to the ethynyl and methoxy groups would appear around δ 75-85 ppm. The methoxy carbon is expected to resonate at approximately δ 50 ppm. The five methylene (B1212753) carbons of the cyclohexane ring would produce signals in the δ 20-40 ppm region.

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons on the cyclohexane ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 2.0-3.0 (s, 1H) | -C≡CH |

| 3.2-3.5 (s, 3H) | -OCH ₃ |

| 1.2-2.0 (m, 10H) | Cyclohexane-H |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by a strong C-O stretching band in the region of 1070-1150 cm⁻¹. Additionally, C-H stretching vibrations of the cyclohexane and methoxy groups would be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | 2100-2140 |

| Ether | C-O Stretch | 1070-1150 |

| Alkane | C-H Stretch | 2850-2960 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated monoisotopic mass of C₉H₁₄O is 138.1045 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that matches this value with a high degree of precision.

Electrospray Ionization (ESI-MS) is a soft ionization technique that can be used to generate protonated molecules ([M+H]⁺). While less common for non-polar compounds, it can be employed under specific conditions.

The mass spectrum of this compound shows a total of 83 peaks. The base peak is observed at an m/z of 95, with the second and third highest peaks at m/z 39 and 65, respectively. The fragmentation pattern can provide valuable structural information. The loss of the methoxy group (·OCH₃, 31 mass units) from the molecular ion (m/z 138) would lead to a fragment at m/z 107. The base peak at m/z 95 could arise from the loss of the ethynyl group and a molecule of water from a rearranged molecular ion or a subsequent fragmentation of a larger fragment.

| Ion | m/z (Observed) | Possible Identity |

| [M]⁺ | 138 | Molecular Ion (C₉H₁₄O) |

| 95 | Base Peak | |

| 65 | ||

| 39 |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

Flash Column Chromatography for Purification

Flash column chromatography is a preparative purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) driven by positive pressure to separate components of a mixture. chromatographyonline.commit.edu This method is significantly faster than traditional gravity-fed chromatography. chromatographyonline.com For a compound like this compound, which is relatively non-polar, normal-phase flash chromatography is a highly effective purification strategy following its synthesis.

Principle of Separation: The separation mechanism in normal-phase chromatography is based on the differential adsorption and desorption of compounds onto the polar stationary phase (silica gel). wfu.edu Non-polar compounds have a lower affinity for the silica gel and are eluted more quickly by a non-polar mobile phase. More polar impurities, by contrast, will adsorb more strongly to the silica and elute more slowly. wfu.edu By gradually increasing the polarity of the eluent, compounds can be eluted in order of increasing polarity.

Selection of Eluent System: The choice of solvent system is critical for achieving good separation. uct.ac.za This is typically determined empirically using Thin-Layer Chromatography (TLC) to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. mit.eduuct.ac.za Given the ether and alkyne functionalities, this compound is expected to be non-polar. Therefore, a suitable mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. rochester.edurochester.edu

A gradient elution, where the proportion of the more polar solvent is increased over time, is often employed to first elute the non-polar target compound and then wash out more polar impurities.

Hypothetical Purification Protocol: A crude reaction mixture containing this compound would first be concentrated and then loaded onto a pre-packed silica gel column. chromatographyonline.comlibretexts.org The purification process would involve the following steps:

Column Equilibration: The column is first washed with a non-polar solvent, such as 100% hexane.

Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial eluent) and carefully applied to the top of the silica column. libretexts.orgbiotage.com

Elution: The separation is performed using a solvent gradient. The process starts with a low-polarity eluent and the polarity is gradually increased. Fractions are collected throughout the elution process.

Fraction Analysis: Each collected fraction is analyzed by TLC to determine which fractions contain the pure product.

Solvent Removal: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Below is an interactive table illustrating a hypothetical gradient elution for the purification of this compound.

| Time (minutes) | % Hexane | % Ethyl Acetate | Target Compound Elution |

| 0-5 | 98 | 2 | Equilibration and elution of very non-polar impurities |

| 5-15 | 95 | 5 | This compound elutes |

| 15-25 | 80 | 20 | Elution of moderately polar impurities |

| 25-30 | 50 | 50 | Column wash to remove highly polar impurities |

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and quantify volatile compounds. thermofisher.compostnova.com For this compound, which is expected to be a volatile liquid, GC coupled with a Flame Ionization Detector (FID) is the standard method for determining its purity and concentration in a sample. thermofisher.comnih.gov

Principle of Analysis: In GC, a small amount of the sample is injected into a heated port, where it vaporizes. An inert carrier gas (mobile phase), such as helium or nitrogen, then carries the vaporized sample through a column (stationary phase). postnova.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster. postnova.com The FID generates a signal proportional to the amount of organic analyte combusting in a hydrogen-air flame, allowing for precise quantification. nih.gov

Column Selection: The choice of GC column is crucial for achieving good separation from impurities or other components in a mixture. restek.comsigmaaldrich.com For a cyclohexane derivative like this compound, a non-polar or mid-polarity column is generally suitable. A common choice would be a capillary column with a stationary phase like 5% phenyl-polymethylsiloxane, which separates compounds primarily based on their boiling points and to a lesser extent on polarity differences. mdpi.com

Quantitative Analysis using the Internal Standard Method: For high accuracy and precision, the internal standard (IS) method is widely used in quantitative GC analysis. mtoz-biolabs.commonadlabtech.com This method compensates for variations in injection volume and detector response. scioninstruments.com

The procedure involves:

Selection of an Internal Standard: An ideal internal standard is a compound that is chemically similar to the analyte but well-resolved from it and other sample components in the chromatogram. scioninstruments.com It should also be stable and not present in the original sample. For this compound, a stable, non-polar compound with a similar boiling point, such as dodecane (B42187) or tridecane, could be a suitable choice.

Preparation of Calibration Standards: A series of standard solutions is prepared, each containing a known concentration of pure this compound and a constant, known concentration of the internal standard. libretexts.org

Generation of a Calibration Curve: Each standard is injected into the GC, and the peak areas for the analyte and the internal standard are recorded. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. mtoz-biolabs.comlibretexts.org

Sample Analysis: The sample to be analyzed is spiked with the same concentration of the internal standard as used in the calibration standards. It is then injected into the GC under the same conditions.

Concentration Determination: The peak area ratio of the analyte to the internal standard is calculated from the sample chromatogram. The concentration of this compound in the sample is then determined by using this ratio and the equation of the line from the calibration curve. mtoz-biolabs.comlibretexts.org

Below is an interactive table showing hypothetical data for generating a calibration curve for the quantitative analysis of this compound using an internal standard.

| Standard | Analyte Conc. (mg/mL) | IS Conc. (mg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 0.10 | 1.00 | 12,500 | 124,500 | 0.100 |

| 2 | 0.25 | 1.00 | 31,300 | 125,100 | 0.250 |

| 3 | 0.50 | 1.00 | 62,800 | 125,300 | 0.501 |

| 4 | 0.75 | 1.00 | 94,100 | 124,900 | 0.753 |

| 5 | 1.00 | 1.00 | 125,500 | 125,000 | 1.004 |

Q & A

Q. What are the recommended synthetic routes for 1-Ethynyl-1-methoxycyclohexane in laboratory settings?

Retrosynthetic analysis leveraging AI-powered tools (e.g., Template_relevance models) suggests feasible one-step pathways, such as alkynylation of methoxycyclohexane derivatives using palladium-catalyzed cross-coupling reactions. Key considerations include steric hindrance from the cyclohexane ring and the reactivity of the ethynyl group. Catalytic systems like Pd(PPh₃)₄/CuI in amine bases (e.g., triethylamine) under inert atmospheres are commonly employed . Validate synthetic intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.3 ppm and ethynyl (-C≡CH) protons as a singlet near δ ~2.5 ppm. Cyclohexane ring protons appear as complex splitting patterns due to chair conformations .

- IR Spectroscopy : Confirm ethynyl C≡C stretching (~2100–2260 cm⁻¹) and methoxy C-O stretching (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 138.1) and fragmentation patterns validate molecular weight and structural motifs .

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | |

| IUPAC Name | This compound | |

| Key Functional Groups | Ethynyl, Methoxy |

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Electrostatic Control : Ground equipment to prevent ignition (flammable liquid) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Document competency in hazard response through PI-supervised training .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in cycloaddition reactions?

The ethynyl group’s linear geometry and high electron density enable participation in [2+2] or Diels-Alder reactions. Steric hindrance from the cyclohexane ring may slow kinetics compared to acyclic analogs. Computational studies (e.g., DFT) predict regioselectivity in cycloadditions with electron-deficient dienophiles like tetrazines . Experimental validation via kinetic monitoring (e.g., UV-Vis spectroscopy) is recommended to resolve steric vs. electronic effects .

Q. What computational strategies predict reaction pathways for this compound?

- AI-Driven Retrosynthesis : Tools like Pistachio and Reaxys prioritize pathways based on precedent reactions and thermodynamic feasibility. Input parameters include minimum plausibility thresholds (≥0.01) and top-N route predictions .

- Density Functional Theory (DFT) : Calculate transition states and activation energies for key steps (e.g., alkyne activation). Solvent effects (e.g., THF vs. DMF) are modeled using implicit solvation .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR data with PubChem/DSSTox entries. For example, unexpected splitting in methoxy signals may indicate impurities or conformational isomerism .

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Adjust recrystallization solvents (e.g., hexane/ethyl acetate) to remove byproducts .

- Collaborative Analysis : Consult crystallography databases (e.g., Cambridge Structural Database) to confirm bond angles/distances in single-crystal studies .

Methodological Notes

- Data Contradiction Analysis : If synthetic yields conflict with literature (e.g., 60% vs. reported 85%), verify catalyst purity, moisture exclusion, and inert gas flow rates. Replicate conditions from peer-reviewed protocols .

- Advanced Characterization : For ambiguous MS fragments, employ tandem MS/MS or isotopic labeling to trace fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.